molecular formula C14H19N3O B2440528 (4-Cyclobutylpiperazin-1-yl)-pyridin-3-ylmethanone CAS No. 2329050-42-0

(4-Cyclobutylpiperazin-1-yl)-pyridin-3-ylmethanone

Katalognummer B2440528
CAS-Nummer: 2329050-42-0
Molekulargewicht: 245.326
InChI-Schlüssel: XFRUTBKTVRGXAO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Cyclobutylpiperazin-1-yl)-pyridin-3-ylmethanone, also known as CP-868,596, is a small molecule inhibitor that has been extensively studied for its potential use as a therapeutic drug. This compound is known to have a high affinity for the receptor tyrosine kinase c-Met, which is involved in various cellular processes such as cell growth, proliferation, and survival.

Wirkmechanismus

(4-Cyclobutylpiperazin-1-yl)-pyridin-3-ylmethanone is a small molecule inhibitor that binds to the ATP-binding site of the c-Met receptor tyrosine kinase. This binding prevents the activation of the receptor and downstream signaling pathways, which are involved in various cellular processes such as cell growth, proliferation, and survival. The inhibition of c-Met has been shown to have anti-tumor effects in preclinical studies.
Biochemical and Physiological Effects
The inhibition of c-Met by (4-Cyclobutylpiperazin-1-yl)-pyridin-3-ylmethanone has been shown to have anti-tumor effects in preclinical studies. In addition, the compound has been shown to have anti-inflammatory effects in animal models of rheumatoid arthritis and asthma. The compound has also been shown to have neuroprotective effects in animal models of Parkinson's disease.

Vorteile Und Einschränkungen Für Laborexperimente

(4-Cyclobutylpiperazin-1-yl)-pyridin-3-ylmethanone has several advantages for lab experiments. The compound has a high affinity for the c-Met receptor tyrosine kinase, which makes it a useful tool for studying the role of this receptor in various cellular processes. In addition, the compound has been shown to have anti-tumor effects in preclinical studies, which makes it a potential therapeutic drug for cancer.
One limitation of (4-Cyclobutylpiperazin-1-yl)-pyridin-3-ylmethanone is its low solubility in water, which can make it difficult to use in certain experimental setups. In addition, the compound has not yet been tested in clinical trials, which means that its safety and efficacy in humans are not yet known.

Zukünftige Richtungen

There are several future directions for the study of (4-Cyclobutylpiperazin-1-yl)-pyridin-3-ylmethanone. One direction is the further investigation of the compound's anti-tumor effects in preclinical studies. In addition, the compound's potential use as a therapeutic drug for other diseases such as rheumatoid arthritis and Parkinson's disease should be explored.
Another future direction is the development of more potent and selective c-Met inhibitors. (4-Cyclobutylpiperazin-1-yl)-pyridin-3-ylmethanone has been shown to have a high affinity for the c-Met receptor tyrosine kinase, but more selective inhibitors could have fewer off-target effects and be more effective as therapeutic drugs.
Conclusion
In conclusion, (4-Cyclobutylpiperazin-1-yl)-pyridin-3-ylmethanone is a small molecule inhibitor that has been extensively studied for its potential use as a therapeutic drug. The compound has a high affinity for the c-Met receptor tyrosine kinase, which is involved in various cellular processes such as cell growth, proliferation, and survival. The inhibition of c-Met by (4-Cyclobutylpiperazin-1-yl)-pyridin-3-ylmethanone has been shown to have anti-tumor effects in preclinical studies, and the compound has also been shown to have anti-inflammatory and neuroprotective effects in animal models. While there are limitations to the use of (4-Cyclobutylpiperazin-1-yl)-pyridin-3-ylmethanone in lab experiments, there are several future directions for the study of this compound, including the investigation of its potential use as a therapeutic drug for other diseases and the development of more potent and selective c-Met inhibitors.

Synthesemethoden

The synthesis of (4-Cyclobutylpiperazin-1-yl)-pyridin-3-ylmethanone was first reported in 2006 by Pfizer Inc. The synthesis involves a series of steps starting with the reaction of 3-chloro-4-fluoropyridine with cyclobutylamine to form the corresponding pyridine derivative. This intermediate is then reacted with 4-chloro-3-nitrobenzoyl chloride to form the key intermediate, which is then reduced to the final product using palladium on carbon as a catalyst.

Wissenschaftliche Forschungsanwendungen

(4-Cyclobutylpiperazin-1-yl)-pyridin-3-ylmethanone has been extensively studied for its potential use as a therapeutic drug. The compound has been shown to have a high affinity for the c-Met receptor tyrosine kinase, which is overexpressed in various types of cancer. The inhibition of c-Met has been shown to have anti-tumor effects in preclinical studies.

Eigenschaften

IUPAC Name

(4-cyclobutylpiperazin-1-yl)-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c18-14(12-3-2-6-15-11-12)17-9-7-16(8-10-17)13-4-1-5-13/h2-3,6,11,13H,1,4-5,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFRUTBKTVRGXAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCN(CC2)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclobutyl-4-(pyridine-3-carbonyl)piperazine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.